8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Overview
Description
8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromene core, followed by the introduction of the ethoxy group, the imino group, and the carboxamide functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the imino group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.
Comparison with Similar Compounds
8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can be compared with other chromene derivatives, such as:
2H-Chromene-3-carboxamide: Lacks the ethoxy and imino groups, which may result in different biological activities.
8-Methoxy-2-imino-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially leading to different chemical reactivity and biological properties.
2-Imino-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide: Lacks the ethoxy group, which may affect its solubility and interaction with molecular targets
Properties
IUPAC Name |
8-ethoxy-2-imino-N-[(4-methylphenyl)methyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-6-4-5-15-11-16(19(21)25-18(15)17)20(23)22-12-14-9-7-13(2)8-10-14/h4-11,21H,3,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBTKUESSNZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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